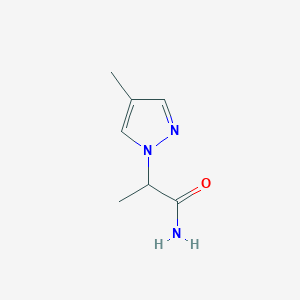

2-(4-Methyl-1H-pyrazol-1-yl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-3-9-10(4-5)6(2)7(8)11/h3-4,6H,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQVWMOUOSWTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282347 | |

| Record name | 1H-Pyrazole-1-acetamide, α,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-64-8 | |

| Record name | 1H-Pyrazole-1-acetamide, α,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-acetamide, α,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 4-methylpyrazole with a suitable acylating agent. One common method is the reaction of 4-methylpyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Methyl-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Drug Candidates : The compound is being investigated as a potential drug candidate due to its ability to modulate biological targets. Research indicates that derivatives of pyrazol-1-yl-propanamides exhibit significant activity against various targets, including:

- Anti-inflammatory Agents : Some studies suggest that compounds similar to 2-(4-Methyl-1H-pyrazol-1-yl)propanamide may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Analgesic Properties : The compound's interaction with pain pathways could lead to the development of new analgesics.

- Anticonvulsant Activity : Preliminary research indicates potential anticonvulsant effects, warranting further investigation in epilepsy treatment.

Biological Interactions

Research has shown that 2-(4-Methyl-1H-pyrazol-1-yl)propanamide interacts with specific biological targets, influencing pathways related to cell growth and metabolism. Notably:

- Androgen Receptor Modulation : Studies indicate that this compound can modulate androgen receptor activity, which is critical for developing treatment strategies for prostate cancer.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in various therapeutic areas:

- Prostate Cancer Treatment : A study demonstrated that compounds similar to 2-(4-Methyl-1H-pyrazol-1-yl)propanamide could inhibit androgen receptor signaling pathways, suggesting their potential use in prostate cancer therapies.

- Inflammatory Diseases : Research on related compounds has shown promise in reducing inflammation markers in animal models, indicating their potential application in treating conditions like arthritis.

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in various pathways. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences:

- Functional Group : The amide group in propanamide derivatives supports stronger hydrogen-bonding interactions compared to carboxylic acid derivatives, which may favor target engagement in biological systems .

Biologische Aktivität

2-(4-Methyl-1H-pyrazol-1-yl)propanamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article reviews the biological activities associated with this compound, focusing on its interactions with various biological targets and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide is C7H11N3O, with a molecular weight of approximately 153.19 g/mol. The compound features a pyrazole ring substituted with a methyl group and a propanamide moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that 2-(4-Methyl-1H-pyrazol-1-yl)propanamide exhibits interactions with specific biological targets, influencing pathways related to cell growth, metabolism, and receptor modulation. Notably, it has been shown to modulate androgen receptor (AR) activity, which is critical in prostate cancer treatment strategies .

The compound's action as an AR modulator suggests it could be useful in treating androgen-dependent conditions. Studies have indicated that derivatives of pyrazole compounds often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing the biological activity of pyrazole derivatives. For instance:

- The presence of the propanamide group is crucial for the compound's interaction with biological targets.

- Variations in substituents around the pyrazole ring can significantly influence potency against various targets, including cancer cell lines and inflammatory pathways .

Comparative Analysis of Similar Compounds

The following table compares 2-(4-Methyl-1H-pyrazol-1-yl)propanamide with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methyl-2-(3-Methyl-4-Nitro-1H-Pyrazol-1-Yl)Propanamide | Structure | Contains a nitro group, enhancing reactivity. |

| 3-(4-Methyl-1H-Pyrazol-1-Yl)-1-Propanamine | Structure | Lacks carbonyl group, altering biological activity. |

| 4-(2-(4-methyl-1H-pyrazol-1-yl)ethylamino) | Structure | Features an ethylamine substitution affecting pharmacodynamics. |

Case Studies and Research Findings

Recent studies have demonstrated the potential of pyrazole derivatives as therapeutic agents:

- Anti-Cancer Activity : In vitro studies indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines (e.g., MCF7, A549). The IC50 values for some derivatives were reported as low as 3.79 µM, indicating potent anti-cancer properties .

- Anti-inflammatory Properties : Compounds similar to 2-(4-Methyl-1H-pyrazol-1-yl)propanamide have shown promising results in reducing inflammatory markers such as TNF-α and IL-6 in preclinical models .

- Androgen Receptor Modulation : Research has suggested that this compound can effectively inhibit AR function in prostate cancer cells, demonstrating potential as a therapeutic agent for hormone-dependent cancers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methyl-1H-pyrazol-1-yl)propanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or Michael addition reactions. For pyrazole derivatives, a Michael addition of acrylamide to 4-methylpyrazole precursors is common. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reactants. Purity can be verified via HPLC with C18 columns and mobile phases of acetonitrile/water (70:30 v/v) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide?

- Methodological Answer :

- IR Spectroscopy : Identifies amide (C=O stretch ~1650 cm⁻¹) and pyrazole ring vibrations (C-N stretch ~1500 cm⁻¹).

- NMR : ¹H NMR confirms substitution patterns (e.g., pyrazole C-H protons at δ 7.2–7.8 ppm; amide NH at δ 6.5–7.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 182.1). Cross-reference with computational models (e.g., Gaussian DFT) improves accuracy .

Q. How can researchers assess the purity of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : Purity ≥95% is standard for in vitro assays. Use reversed-phase HPLC with UV detection (λ = 254 nm). Calibrate against certified reference standards. For trace impurities, employ LC-MS/MS with MRM (multiple reaction monitoring) modes .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and single-crystal X-ray diffraction results be resolved during structural validation?

- Methodological Answer : Discrepancies often arise from dynamic vs. static structural features. For example, IR may suggest planar amide groups, while X-ray reveals slight torsional angles. Use SHELXL for refinement: apply restraints for thermal parameters and validate via R-factor convergence (<5%). Compare experimental IR spectra with ab initio calculations (e.g., B3LYP/6-31G*) to reconcile vibrational assignments .

Q. What computational strategies are recommended for predicting the binding affinity of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite with PyMOL visualization. Optimize ligand protonation states (Epik, pH 7.4).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- QSAR Models : Derive descriptors (e.g., logP, polar surface area) from similar pyrazole-propanamide derivatives with known bioactivity .

Q. How can researchers address low solubility of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide in aqueous buffers for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- pH Adjustment : Protonate the amide group in acidic buffers (pH 4–5) to enhance solubility.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation .

Q. What experimental designs are suitable for investigating the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer :

- Incubation Setup : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor depletion over 60 min (LC-MS/MS).

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms with fluorescent substrates (e.g., 7-benzyloxyquinoline).

- Metabolite ID : Employ high-resolution Orbitrap MS with data-dependent acquisition (DDA) .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting bioactivity data (e.g., anti-HIC vs. cytotoxicity) in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Dose-Response Curves : Calculate selectivity indices (IC50-toxic/IC50-bioactive). A value >10 indicates therapeutic potential.

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.

- Scaffold Modification : Introduce substituents at the pyrazole 3-position to enhance selectivity, guided by molecular docking .

Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM).

- Crystallization Control : Use anti-solvent precipitation with controlled cooling rates to ensure uniform particle size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.